1H NMR and 13C NMR Spectral Data for 1,8-Dibromo-octane-2,7-dione: A Comprehensive Structural and Mechanistic Guide
1H NMR and 13C NMR Spectral Data for 1,8-Dibromo-octane-2,7-dione: A Comprehensive Structural and Mechanistic Guide
Executive Summary
1,8-Dibromo-octane-2,7-dione (CAS: 39095-41-5) is a highly symmetrical, bifunctional aliphatic chain molecule that serves as a critical building block in advanced organic synthesis. Its primary utility lies in its role as a potent bis-alkylating agent, frequently utilized in the preparation of tetraamino alkane tetrahydrochlorides[] and the synthesis of complex bis-quaternary ammonium compounds that target the peripheral cholinergic nervous system[2].
For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. A single impurity or degradation product (such as a mono-bromo defect or hydrolysis of the alpha-bromo ketone) can derail subsequent stoichiometric reactions. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 1,8-dibromo-octane-2,7-dione, equipping analytical chemists with the mechanistic insights required for rigorous structural validation.
Molecular Architecture & Symmetry-Driven Spectral Simplification
The molecular formula of 1,8-dibromo-octane-2,7-dione is C 8 H 12 Br 2 O 2 . Its linear structure is defined as: Br–CH 2 –C(=O)–CH 2 –CH 2 –CH 2 –CH 2 –C(=O)–CH 2 –Br
The molecule possesses a highly symmetrical C2v (or Ci depending on the conformer) axis. This symmetry is the foundational principle behind its NMR interpretation. Because the left and right hemispheres of the molecule are chemically and magnetically equivalent, the eight carbon atoms collapse into only four distinct carbon environments , and the twelve protons collapse into three distinct proton environments .
Understanding this symmetry provides a self-validating mechanism during spectral analysis: any deviation from the expected 4:4:4 proton integration ratio immediately indicates a loss of molecular symmetry, signaling either degradation or an incomplete initial synthesis.
1 H NMR Spectral Data & Mechanistic Causality
The 1 H NMR spectrum of 1,8-dibromo-octane-2,7-dione in CDCl 3 is characterized by three distinct signals. The chemical shifts are dictated by the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the bromine atoms and carbonyl groups.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| H1 / H8 (Br-CH 2 -C=O) | ~3.90 | Singlet (s) | 4H | N/A |
| H3 / H6 (-C(=O)-CH 2 -) | ~2.65 | Triplet (t) | 4H | ~7.0 |
| H4 / H5 (-CH 2 -CH 2 -) | ~1.65 | Multiplet (m) | 4H | ~7.0 |
Causality of Experimental Choices & Shifts:
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The H1/H8 Singlet: The protons at C1 and C8 are flanked by a highly electronegative bromine atom and a strongly electron-withdrawing carbonyl group. This dual deshielding strips electron density from the protons, pushing their resonance downfield to ~3.90 ppm. Crucially, because the adjacent C2/C7 carbonyl carbons possess no protons, there is no scalar ( 3J ) coupling. Thus, these protons appear as a sharp, definitive singlet.
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The H3/H6 Triplet: Situated alpha to the carbonyl group, these protons are moderately deshielded (~2.65 ppm). They couple exclusively with the adjacent H4/H5 methylene protons, splitting into a triplet according to the n+1 rule.
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The H4/H5 Multiplet: Located in the center of the aliphatic chain, these protons are furthest from the deshielding functional groups, resonating upfield at ~1.65 ppm.
13 C NMR Spectral Data & Electronic Deshielding
The 13 C NMR spectrum further corroborates the molecular symmetry, presenting exactly four peaks.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Carbon Position | Chemical Shift ( δ , ppm) | Hybridization | Functional Environment |
| C2 / C7 | ~201.5 | sp2 | Carbonyl (C=O) |
| C3 / C6 | ~39.5 | sp3 | Alpha to Carbonyl (-CH 2 -C=O) |
| C1 / C8 | ~34.2 | sp3 | Alpha-bromo ketone (Br-CH 2 -C=O) |
| C4 / C5 | ~22.8 | sp3 | Aliphatic backbone (-CH 2 -CH 2 -) |
Mechanistic Insights: The carbonyl carbons (C2/C7) are profoundly deshielded due to the sp2 hybridization and the high electronegativity of the double-bonded oxygen, placing them firmly in the ketone region (>200 ppm). The C1/C8 carbons experience competing effects: while the bromine atom is heavy and polarizable (often causing a slight upfield heavy-atom effect compared to chlorine), the combined proximity of the carbonyl group anchors the shift at ~34.2 ppm, a diagnostic marker for alpha-bromo ketones.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for this compound. This protocol is designed as a self-validating system to prevent solvent artifacts from masking the critical H4/H5 multiplet.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 15–20 mg of high-purity 1,8-dibromo-octane-2,7-dione.
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Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3 is chosen because it lacks exchangeable protons that might interact with the enolizable alpha-protons of the diketone.
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Tube Loading: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize the Z-axis magnetic field shimming.
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Locking and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Lock the system to the deuterium resonance of CDCl 3 and perform gradient shimming until the lock signal is maximized and stable.
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Acquisition ( 1 H): Execute a standard 90° pulse sequence (zg30) using 16 scans. Set the relaxation delay ( D1 ) to 1.5 seconds to guarantee complete longitudinal relaxation ( T1 ) of all protons, ensuring quantitative integration accuracy.
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Acquisition ( 13 C): Execute a proton-decoupled sequence (zgpg30) using 512 scans to resolve the quaternary carbonyl carbons, which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
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Processing & Validation: Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation. Manually phase the spectrum and apply a baseline correction. Validation Check: Integrate the signals. A ratio of exactly 1:1:1 (normalized to 4H each) confirms the structural symmetry and purity.
Experimental workflow for NMR sample preparation and spectral validation.
Synthetic Context & Application Pathway
The primary value of 1,8-dibromo-octane-2,7-dione lies in its extreme reactivity as a bis-alkylating agent. As documented in, this molecule is utilized to synthesize toxic chemical compounds and bis-quaternary ammonium agents that act on the peripheral cholinergic nervous system[2]. Furthermore, it is a documented precursor in the synthesis of tetraamino alkane tetrahydrochlorides[][].
Step-by-Step Quaternization Workflow:
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Reagent Mixing: Dissolve 1,8-dibromo-octane-2,7-dione (0.6 g) and a tertiary amine, such as 2-dimethylamino-3-dimethylcarbamoxypyridine (0.89 g), in 15 mL of anhydrous acetone[2].
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Nucleophilic Substitution ( SN2 ): Allow the solution to stand at room temperature overnight. Causality: The alpha-bromo ketone moieties are highly electrophilic. The adjacent carbonyl group lowers the activation energy of the SN2 transition state via orbital overlap, making the bromine exceptionally easy to displace by the nucleophilic nitrogen of the tertiary amine.
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Precipitation: As the uncharged reactants form the highly polar bis-quaternary ammonium dibromide salt, the product becomes insoluble in acetone and precipitates out of solution.
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Purification: Collect the precipitate via vacuum filtration. Wash with acetonitrile to remove unreacted starting materials. Dissolve the crude material in methanol, treat with decolorizing carbon, and recrystallize by adding ethyl acetate[2].
Logical relationship and workflow of the quaternization reaction pathway.
References
- US Patent 4246416A - Chemical agents. United States Patent and Trademark Office. Details the synthesis of bis-quaternary ammonium compounds using 1,8-dibromooctane-2,7-dione.
